molecular formula C35H56O8 B14083033 Glycoside L-B

Glycoside L-B

Cat. No.: B14083033
M. Wt: 604.8 g/mol
InChI Key: SZXCDOOFLYYOCZ-PAGIGTEBSA-N
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Description

Glycoside L-B is a naturally occurring compound found in various plants. It belongs to the class of glycosides, which are molecules where a sugar is bound to a non-carbohydrate moiety. Glycosides play crucial roles in various biological processes and have significant applications in medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycoside L-B can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of a sugar molecule with an alcohol in the presence of an acid catalyst. Enzymatic synthesis, on the other hand, utilizes glycosyltransferases to catalyze the transfer of a glycosyl group from a donor to an acceptor molecule .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources followed by purification processes. The enzymatic synthesis method is also employed on an industrial scale due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Glycoside L-B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield glycosidic acids, while reduction can produce glycosidic alcohols .

Scientific Research Applications

Glycoside L-B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycoside L-B involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, some glycosides inhibit the Na+/K+ ATPase enzyme, affecting ion balance and cellular functions .

Comparison with Similar Compounds

Glycoside L-B can be compared with other glycosides such as:

Uniqueness: this compound is unique due to its specific molecular structure and the particular biological activities it exhibits. Its ability to interact with distinct molecular targets sets it apart from other glycosides .

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique properties and diverse applications make it a valuable subject of study in scientific research and industrial applications.

Properties

Molecular Formula

C35H56O8

Molecular Weight

604.8 g/mol

IUPAC Name

(4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C35H56O8/c1-30(2)14-15-35(29(40)41)20(16-30)19-8-9-23-32(5)12-11-25(43-28-27(39)26(38)21(36)18-42-28)31(3,4)22(32)10-13-33(23,6)34(19,7)17-24(35)37/h8,20-28,36-39H,9-18H2,1-7H3,(H,40,41)/t20-,21-,22?,23?,24+,25-,26-,27+,28-,32-,33+,34+,35+/m0/s1

InChI Key

SZXCDOOFLYYOCZ-PAGIGTEBSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C

Origin of Product

United States

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